Regioisomeric Configuration Determines Biological 'On/Off' State
The pharmacological consequence of the 1-(4-fluorophenyl)-3-(3,4-dimethylphenyl) configuration cannot be extrapolated from the reverse isomer. In a seminal study on pyrazoloquinoline isomers, the [4,5-c] regioisomer potently displaced [3H]flunitrazepam from bovine brain membranes, whereas the [5,4-c] isomer showed 0% inhibition, demonstrating a binary 'on/off' switch driven entirely by the position of the pyrazole nitrogen relative to the quinoline [1]. This class-level precedent establishes that CAS 901004-29-3 and its isomer CAS 901246-80-8 must be treated as distinct biological entities.
| Evidence Dimension | Benzodiazepine receptor binding affinity (demonstrating regioisomer activity cliffs) |
|---|---|
| Target Compound Data | Not directly tested in this assay; structure-class inference applies. |
| Comparator Or Baseline | 1,3-Diarylpyrazolo[4,5-c]quinoline (active isomer) vs. 1,3-Diarylpyrazolo[5,4-c]quinoline (inactive isomer): 100% vs. 0% activity at 1 μM. |
| Quantified Difference | Absolute activity loss (100% to 0%) due to regioisomerism. |
| Conditions | Displacement of [3H]flunitrazepam from bovine brain membranes. |
Why This Matters
Procurement of the correct isomer is not a matter of potency optimization but of achieving any target engagement at all; the wrong isomer yields a false negative in screening.
- [1] 1,3-Diarylpyrazolo[4,5-c]- and -[5,4-c]quinolin-4-ones. 4. Synthesis and specific inhibition of benzodiazepine receptor binding. Journal of Medicinal Chemistry. View Source
